N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide: is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and dimethyl groups, and a benzamide moiety substituted with ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.
Substitution Reactions: The cyano and dimethyl groups are introduced onto the thiophene ring through substitution reactions using reagents like cyanogen bromide and methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amine groups replacing the cyano group.
Substituted Derivatives: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxy-substituted benzamide moiety are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxy-substituted benzamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-6-24-16-9-14(10-17(25-7-2)18(16)26-8-3)19(23)22-20-15(11-21)12(4)13(5)27-20/h9-10H,6-8H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIXAEFKWKUCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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